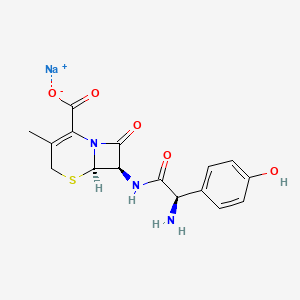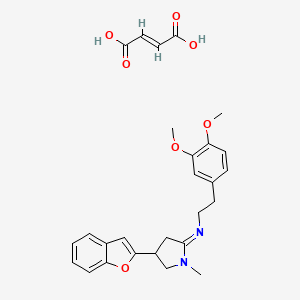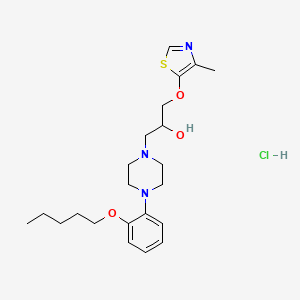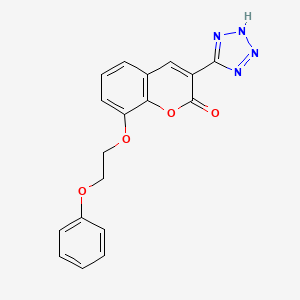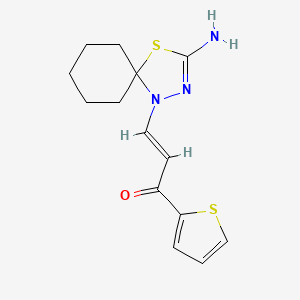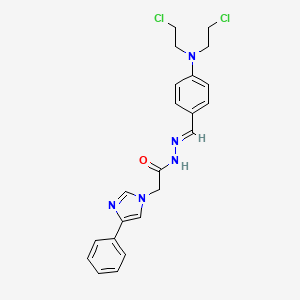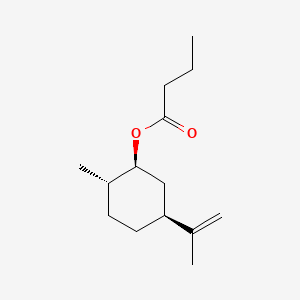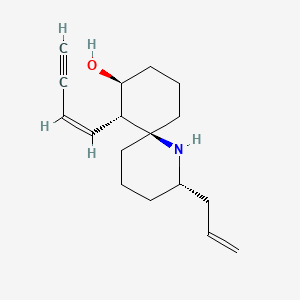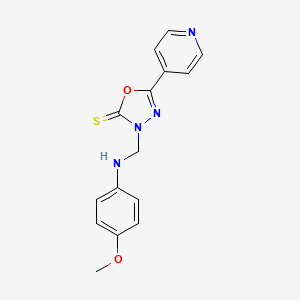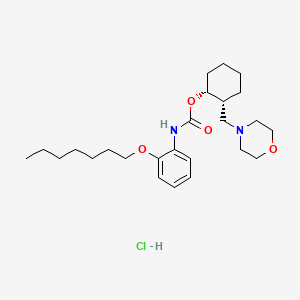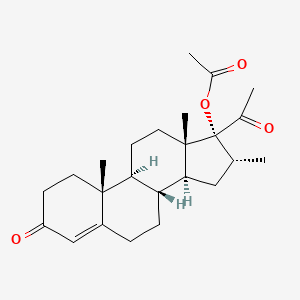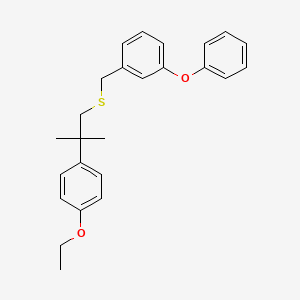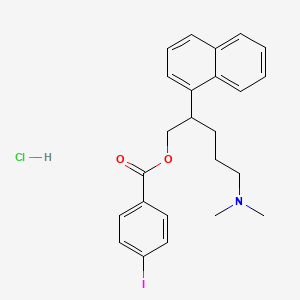
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, a naphthalenyl group, and an iodobenzoate moiety. This compound is typically used in scientific research and may have applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride typically involves multiple steps:
Formation of the Pentyl Chain: The initial step involves the formation of the pentyl chain with a dimethylamino group.
Attachment of the Naphthalenyl Group: The naphthalenyl group is then attached to the pentyl chain through a suitable reaction, such as a Friedel-Crafts alkylation.
Introduction of the Iodobenzoate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the iodobenzoate moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethylamino group.
Reduction: Reduced forms of the iodobenzoate moiety.
Substitution: Substituted derivatives where the iodine atom is replaced by another group.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It can be used to study various organic reaction mechanisms.
Biology
Biological Probes: The compound may be used as a probe to study biological processes.
Drug Development: It can be a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for certain medical conditions.
Diagnostic Tools: Use in diagnostic assays and imaging.
Industry
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use as a reagent or intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-bromobenzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-chlorobenzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride
Uniqueness
The presence of the iodine atom in 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride may confer unique properties such as higher reactivity in substitution reactions and potential use in radiolabeling for imaging studies.
Propriétés
Numéro CAS |
119585-21-6 |
|---|---|
Formule moléculaire |
C24H27ClINO2 |
Poids moléculaire |
523.8 g/mol |
Nom IUPAC |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 4-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C24H26INO2.ClH/c1-26(2)16-6-9-20(17-28-24(27)19-12-14-21(25)15-13-19)23-11-5-8-18-7-3-4-10-22(18)23;/h3-5,7-8,10-15,20H,6,9,16-17H2,1-2H3;1H |
Clé InChI |
DVQBWNPXYAGTML-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(COC(=O)C1=CC=C(C=C1)I)C2=CC=CC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


